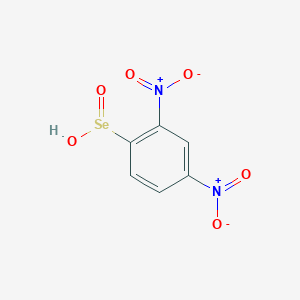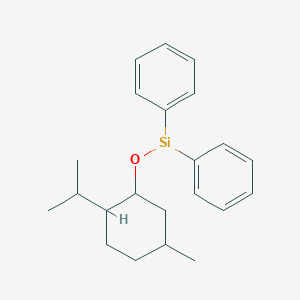
CID 69050471
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
{[5-Methyl-2-(propan-2-yl)cyclohexyl]oxy}(diphenyl)silane is a chemical compound known for its unique structural properties and potential applications in various scientific fields. This compound features a cyclohexyl group substituted with a methyl and an isopropyl group, bonded to a diphenylsilane moiety through an oxygen atom.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {[5-Methyl-2-(propan-2-yl)cyclohexyl]oxy}(diphenyl)silane typically involves the reaction of {[5-Methyl-2-(propan-2-yl)cyclohexyl]oxy} with diphenylsilane under specific conditions. The reaction is usually carried out in the presence of a catalyst, such as a transition metal complex, to facilitate the formation of the desired product. The reaction conditions, including temperature, solvent, and reaction time, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of {[5-Methyl-2-(propan-2-yl)cyclohexyl]oxy}(diphenyl)silane may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control over reaction parameters, ensuring consistent product quality. The use of automated systems and advanced monitoring techniques further enhances the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
{[5-Methyl-2-(propan-2-yl)cyclohexyl]oxy}(diphenyl)silane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding silanols or siloxanes.
Reduction: Reduction reactions may yield silanes with different substituents.
Substitution: The compound can participate in nucleophilic substitution reactions, where the diphenylsilane moiety is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like halides or amines for substitution reactions. The reactions are typically carried out under controlled conditions, including specific temperatures, solvents, and reaction times, to ensure the desired outcomes.
Major Products Formed
The major products formed from these reactions include silanols, siloxanes, and various substituted silanes, depending on the specific reaction and conditions employed.
Scientific Research Applications
{[5-Methyl-2-(propan-2-yl)cyclohexyl]oxy}(diphenyl)silane has a wide range of applications in scientific research, including:
Chemistry: Used as a precursor in the synthesis of complex organosilicon compounds.
Biology: Investigated for its potential as a bioactive molecule in drug discovery and development.
Medicine: Explored for its therapeutic properties and potential use in medical treatments.
Industry: Utilized in the production of advanced materials, such as silicone-based polymers and coatings.
Mechanism of Action
The mechanism of action of {[5-Methyl-2-(propan-2-yl)cyclohexyl]oxy}(diphenyl)silane involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, modulating their activity, and influencing various biochemical processes. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to {[5-Methyl-2-(propan-2-yl)cyclohexyl]oxy}(diphenyl)silane include other organosilicon compounds with different substituents on the silicon atom, such as:
- Diphenylmethylsilane
- Diphenylisopropylsilane
- Cyclohexylmethyldiphenylsilane
Uniqueness
What sets {[5-Methyl-2-(propan-2-yl)cyclohexyl]oxy}(diphenyl)silane apart from these similar compounds is its unique combination of a cyclohexyl group with methyl and isopropyl substituents, which imparts distinct chemical and physical properties
Properties
Molecular Formula |
C22H29OSi |
|---|---|
Molecular Weight |
337.5 g/mol |
InChI |
InChI=1S/C22H29OSi/c1-17(2)21-15-14-18(3)16-22(21)23-24(19-10-6-4-7-11-19)20-12-8-5-9-13-20/h4-13,17-18,21-22H,14-16H2,1-3H3 |
InChI Key |
CYCMWWZSBMJZEC-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCC(C(C1)O[Si](C2=CC=CC=C2)C3=CC=CC=C3)C(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


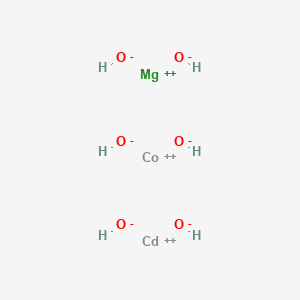
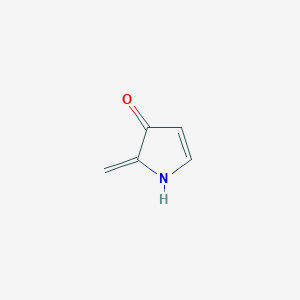
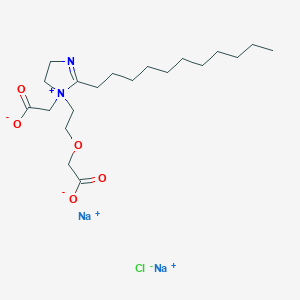
![4-[(Benzyloxy)methyl]-2,6-di-tert-butylphenol](/img/structure/B14481882.png)

![1,1'-[(2,3,5,6-Tetrabromo-1,4-phenylene)bis(methylene)]dibenzene](/img/structure/B14481892.png)
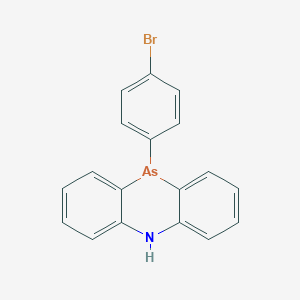

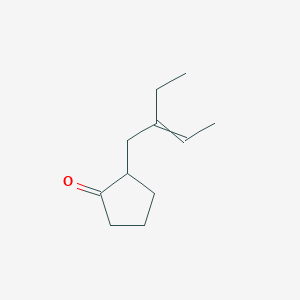
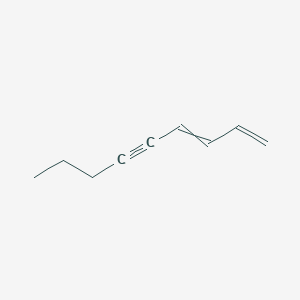

![1-[(3-Ethoxy-3-oxopropanoyl)(methyl)amino]pyridin-1-ium iodide](/img/structure/B14481935.png)
